molecular formula C11H6BrNO B072666 1-Bromo-4-isocyanatonaphthalene CAS No. 1591-96-4

1-Bromo-4-isocyanatonaphthalene

Cat. No. B072666
CAS RN: 1591-96-4
M. Wt: 248.07 g/mol
InChI Key: VWVGFGCFRGMOLK-UHFFFAOYSA-N
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Description

Synthesis Analysis 1-Bromo-4-isocyanatonaphthalene is synthesized through various methods that focus on the functionalization of naphthalene derivatives. These methods include halogenation, carbene addition, and cross-coupling reactions. For instance, the synthesis of 1-bromo-4-(bromoacetyl)naphthalene (BBAN) involves bromination and acetylation steps to introduce bromo and bromoacetyl groups into the naphthalene ring, serving as precursors for further functionalization towards isocyanato derivatives (Marriott, Jovin, & Yan-Marriott, 1994).

Molecular Structure Analysis The structural analysis of naphthalene derivatives like 1-Bromo-4-isocyanatonaphthalene emphasizes the distortion of the aromatic ring system due to the presence of substituents. X-ray crystallography and NMR spectroscopy are commonly used to determine the molecular structure and the degree of planarity or distortion in these compounds. Studies on similar naphthalene derivatives show that substituents can cause significant structural deformation, influencing the compound's reactivity and physical properties (Tobe, Saiki, Minami, & Naemura, 1997).

Chemical Reactions and Properties Chemical reactions involving 1-Bromo-4-isocyanatonaphthalene are characterized by its reactivity towards nucleophiles, electrophiles, and participation in cycloaddition reactions. The presence of the bromo and isocyanato groups allows for diverse chemical transformations, including the formation of cyclic compounds and coupling reactions. The synthesis and reactivity of similar bromo-substituted naphthalenes have been demonstrated in various studies, indicating the potential pathways and reactivity of 1-Bromo-4-isocyanatonaphthalene (Gabbutt, Hartley, Hepworth, Heron, Kanjia, & Rahman, 1994).

Scientific Research Applications

  • Synthesis of Polycyclic Hydrocarbons : Gilchrist and Summersell (1988) described the synthesis of polycyclic hydrocarbons using 2-Bromo-1-vinyl-3,4-dihydronaphthalene, a compound related to 1-Bromo-4-isocyanatonaphthalene, through palladium(0) coupling and electrocyclic ring closure methods (Gilchrist & Summersell, 1988).

  • Fluoride Ion Sensing : Basheer et al. (2017) explored the use of a compound derived from the reaction of 1-isocyanatonaphthalene with hydrazine hydrate for fluoride ion sensing. They demonstrated its potential as a "turn on" fluorescent chemosensor (Basheer et al., 2017).

  • Synthesis of Naphthalene Dianhydride Derivatives : Ping (2012) investigated the selective synthesis of bromo-substituted naphthalene dianhydride derivatives, which are crucial precursors in materials and supramolecular chemistry. This research provides insights into the efficient production of these derivatives (Ping, 2012).

  • Preparation of Semicarbazone Derivatives : Gilchrist and Healy (1993) discussed the preparation of semicarbazone derivatives from 1-Bromo-3,4-dihydronaphthalene-2-carboxaldehyde, highlighting the versatility of bromonaphthalene derivatives in chemical synthesis (Gilchrist & Healy, 1993).

  • Photochemical Studies : Hall et al. (1997) studied the photo-debromination of 2-bromoacetylnaphthalenes, which are structurally similar to 1-Bromo-4-isocyanatonaphthalene. Their findings provide insights into the photochemical behavior of brominated naphthalenes (Hall et al., 1997).

Safety And Hazards

1-Bromo-4-isocyanatonaphthalene is classified as having acute toxicity (Category 4) for oral, dermal, and inhalation exposure. It can cause skin irritation (Category 2) and eye irritation (Category 2). It may also cause respiratory sensitization (Category 1) and specific target organ toxicity – single exposure (Category 3) .

properties

IUPAC Name

1-bromo-4-isocyanatonaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrNO/c12-10-5-6-11(13-7-14)9-4-2-1-3-8(9)10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWVGFGCFRGMOLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Br)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-isocyanatonaphthalene

CAS RN

1591-96-4
Record name 1-Bromo-4-isocyanatonaphthalene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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